molecular formula C24H25N7O3 B8361623 4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

Cat. No. B8361623
M. Wt: 459.5 g/mol
InChI Key: INTRXMPROOSXAE-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

A mixture of 1-methylpiperazine (148 mg, 1.48 mmol), N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine (Intermediate 68, 224 mg, 0.59 mmol) and trifluoroethanol (5 mL) was sealed into a microwave tube and heated to 120° C. for 1 h in a microwave reactor and then cooled to r.t. The mixture was then concentrated in vacuo. Trituration of the resulting brown gum with ethanol and then diethyl ether gave a solid that was collected by filtration and dried under vacuum to give the title compound (89 mg, 33%) as a pale brown solid; 1H NMR: 3.02-3.13 (4H, m), 4.00 (3H, s), 6.86 (1H, s), 7.08 (1H, t), 7.18 (1H, t), 7.31 (1H, d), 7.45 (1H, d), 8.08 (1H, s), 8.33 (2H, dd), 8.82 (1H, d), 11.81 (1H, s); m/z: ES+ MH+ 460.5.
Quantity
148 mg
Type
reactant
Reaction Step One
Name
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine
Quantity
224 mg
Type
reactant
Reaction Step One
Name
Intermediate 68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.F[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([NH:18][C:19]2[N:24]=[C:23]([C:25]3[C:33]4[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=4)[NH:27][CH:26]=3)[CH:22]=[CH:21][N:20]=2)=[C:11]([O:34][CH3:35])[CH:10]=1.C(O)C(F)(F)F>>[NH:27]1[C:28]2[C:33](=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:25]([C:23]2[CH:22]=[CH:21][N:20]=[C:19]([NH:18][C:12]3[CH:13]=[C:14]([N+:15]([O-:17])=[O:16])[C:9]([N:5]4[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]4)=[CH:10][C:11]=3[O:34][CH3:35])[N:24]=2)=[CH:26]1

Inputs

Step One
Name
Quantity
148 mg
Type
reactant
Smiles
CN1CCNCC1
Name
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine
Quantity
224 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)OC
Name
Intermediate 68
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed into a microwave tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Trituration of the resulting brown gum with ethanol and then diethyl ether gave a solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1=NC(=NC=C1)NC1=C(C=C(C(=C1)[N+](=O)[O-])N1CCN(CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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